2-{[(4Z)-4-[(4-ethoxybenzenesulfonyl)imino]-1-oxo-1,4-dihydronaphthalen-2-yl]sulfanyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4Z)-4-[(4-ethoxybenzenesulfonyl)imino]-1-oxo-1,4-dihydronaphthalen-2-yl]sulfanyl}acetic acid is a complex organic compound with a unique structure that combines a naphthalene ring system with a sulfonyl group and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4Z)-4-[(4-ethoxybenzenesulfonyl)imino]-1-oxo-1,4-dihydronaphthalen-2-yl]sulfanyl}acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the naphthalene ring system: This can be achieved through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of the sulfonyl group: This step involves the reaction of the naphthalene derivative with a sulfonyl chloride in the presence of a base.
Attachment of the ethoxyphenyl group: This can be done through a nucleophilic substitution reaction.
Formation of the final product: The final step involves the reaction of the intermediate with a thiol reagent to introduce the sulfanylacetic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[(4Z)-4-[(4-ethoxybenzenesulfonyl)imino]-1-oxo-1,4-dihydronaphthalen-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(4Z)-4-[(4-ethoxybenzenesulfonyl)imino]-1-oxo-1,4-dihydronaphthalen-2-yl]sulfanyl}acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfonyl and sulfanyl groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(4Z)-4-[(4-ethoxybenzenesulfonyl)imino]-1-oxo-1,4-dihydronaphthalen-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The sulfonyl and sulfanyl groups can interact with enzymes and receptors, modulating their activity. The naphthalene ring system can intercalate with DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4Z)-4-(4-methoxyphenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylacetic acid
- 2-[(4Z)-4-(4-ethoxyphenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropionic acid
Uniqueness
2-{[(4Z)-4-[(4-ethoxybenzenesulfonyl)imino]-1-oxo-1,4-dihydronaphthalen-2-yl]sulfanyl}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group, in particular, can influence its solubility and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(4Z)-4-(4-ethoxyphenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6S2/c1-2-27-13-7-9-14(10-8-13)29(25,26)21-17-11-18(28-12-19(22)23)20(24)16-6-4-3-5-15(16)17/h3-11H,2,12H2,1H3,(H,22,23)/b21-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEZDZGCNWEVPO-FXBPSFAMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.